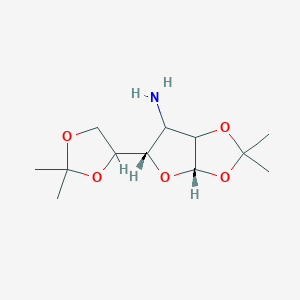

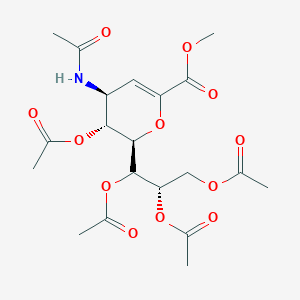

3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds such as 5-amino-5-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose involves multiple steps, starting from 5-azido-5-deoxy-1,2:3,4-O-diisopropylidene-alpha-D-glucofuranose, followed by reduction and deprotection processes (Gottschaldt et al., 2004). These steps highlight the complex methodology required to synthesize and modify sugar molecules for specific functional applications.

Molecular Structure Analysis

The molecular structure of similar sugar derivatives has been elucidated through methods such as X-ray diffraction, showcasing the molecule's conformation and the arrangement of its isopropylidene groups (Krajewski et al., 1984). Understanding the molecular structure is crucial for determining the compound's reactivity and potential interactions with other molecules.

Chemical Reactions and Properties

These sugar derivatives undergo various chemical reactions, including the formation of binuclear complexes with metals such as copper(II), demonstrating their ability to act as ligands due to their functional groups (Gottschaldt et al., 2004). These reactions are significant for applications in catalysis and the development of coordination compounds.

Physical Properties Analysis

The physical properties, such as crystallinity and solubility, of sugar derivatives can be influenced by their structural modifications. For example, the introduction of fluorine atoms or other substituents can significantly alter these properties, affecting their applications in various fields (Argentini et al., 1986).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents or under certain conditions, are defined by the functional groups present in the molecule. The amino and isopropylidene groups in these sugar derivatives play a crucial role in their chemical behavior, making them versatile intermediates for further chemical transformations (Ramjeesingh & Kahlenberg, 1977).

Scientific Research Applications

Enzyme Function and Evolution

Dihydrolipoamide dehydrogenase (E3) is part of the enzyme family known as pyridine nucleotide-disulfide oxidoreductases, which catalyze electron transfers between pyridine nucleotides and disulfide compounds. The review of E3 across species highlights its role in various alpha-ketoacid dehydrogenase complexes and its evolutionary significance, suggesting a possible area of study for derivatives of 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose in understanding enzyme function and evolution (Carothers et al., 1989).

Structural Studies and Biomedical Applications

Enzymology and folding of bacterial beta-glucanases, as studied through X-ray crystallography, showcase the importance of understanding enzyme structure for biomedical applications. This research area, which involves understanding the structural basis of enzyme action, could be relevant for derivatives of the specified compound in the development of new therapeutic agents or as a tool in structural biology (Heinemann et al., 1996).

Polymeric Biomedical Materials

The synthesis and potential biomedical applications of poly-alpha-glutamic acid and poly-alpha-lysine highlight the relevance of such compounds in creating biodegradable, water-soluble materials for drug delivery, tissue engineering, and as biological adhesives. This suggests the potential for derivatives of this compound in the development of new polymeric materials for medical applications (Shih et al., 2004).

properties

IUPAC Name |

(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5,13H2,1-4H3/t6?,7?,8-,9?,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQAHGPRANRAGI-HPJYYENKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC(O1)[C@@H]2C(C3[C@@H](O2)OC(O3)(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)

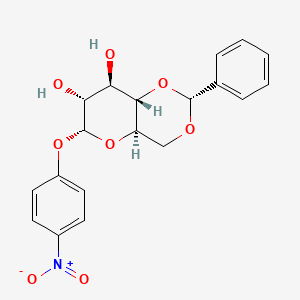

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)

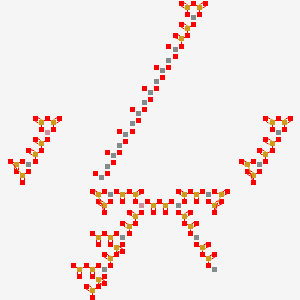

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)